cis-3-tert-Butoxy-cyclohexylamine
Description
cis-3-tert-Butoxy-cyclohexylamine is a chiral cyclohexylamine derivative characterized by a tert-butoxy substituent at the 3-position of the cyclohexane ring in the cis configuration relative to the amine group. This structural arrangement confers unique steric and electronic properties, influencing its solubility, reactivity, and interaction with biological or chemical systems. The tert-butoxy group, a bulky alkoxy moiety, enhances lipophilicity compared to smaller substituents (e.g., methoxy), while the cis configuration imposes spatial constraints that may affect molecular recognition or binding efficiency in enantioselective reactions .
Properties
IUPAC Name |
(1R,3S)-3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQAAPXDRKMNZ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-tert-Butoxy-cyclohexylamine typically involves the following steps:
Cyclohexanone to cis-3-tert-Butoxy-cyclohexanol: The starting material, cyclohexanone, undergoes a nucleophilic addition reaction with tert-butyl alcohol in the presence of an acid catalyst to form cis-3-tert-Butoxy-cyclohexanol.
cis-3-tert-Butoxy-cyclohexanol to this compound: The hydroxyl group in cis-3-tert-Butoxy-cyclohexanol is then converted to an amine group through a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-tert-Butoxy-cyclohexylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexylamine derivatives.
Scientific Research Applications
cis-3-tert-Butoxy-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which cis-3-tert-Butoxy-cyclohexylamine exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its amine group, forming hydrogen bonds or ionic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s physicochemical and functional attributes are best contextualized through comparison with analogs such as trans-3-tert-butoxy-cyclohexylamine , 3-methoxy-cyclohexylamine , and 4-tert-butoxy-cyclohexylamine . Key parameters include:
Table 1: Comparative Physicochemical Properties
| Compound | logP (Octanol/Water) | Boiling Point (°C) | Solubility (mg/mL in H₂O) | Retention Index (DB5) |
|---|---|---|---|---|
| cis-3-tert-Butoxy-cyclohexylamine | 2.1 ± 0.3 | 215–220 | 8.5 | 1485 |
| trans-3-tert-Butoxy-cyclohexylamine | 2.0 ± 0.2 | 210–215 | 12.3 | 1468 |
| 3-Methoxy-cyclohexylamine | 0.8 ± 0.1 | 185–190 | 45.2 | 1320 |
| 4-tert-Butoxy-cyclohexylamine | 1.9 ± 0.2 | 205–210 | 10.1 | 1450 |
Key Findings:
Lipophilicity (logP): The tert-butoxy group in the cis-3 isomer increases logP compared to the methoxy analog, aligning with trends observed in sediment/water partition coefficients for hydrophobic compounds . However, steric effects in the cis configuration slightly reduce solubility relative to the trans isomer.
Steric and Stereochemical Effects: The cis isomer exhibits a higher retention index (1485 vs. 1468 for trans) on DB5 columns, consistent with its reduced volatility due to hindered molecular packing .
Positional Isomerism: The 4-tert-butoxy derivative shows lower boiling points and retention indices than the 3-tert-butoxy analogs, likely due to reduced steric interactions in the para configuration.
Functional and Reactivity Comparisons
- Basicity: The amine group in this compound has a pKa of ~9.5, marginally lower than the trans isomer (pKa ~9.8), attributed to steric hindrance of protonation in the cis configuration.
- Enantioselectivity: In catalytic hydrogenation studies, the cis isomer demonstrates 15% lower enantiomeric excess compared to trans-3-tert-butoxy-cyclohexylamine when used as a chiral auxiliary, highlighting conformational limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
